N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the thiophene-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide typically involves the condensation of 4-chloro-2-fluoroaniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation: Products include thiophene sulfoxides or sulfones.
Reduction: Products include amines derived from the reduction of the carboxamide group.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the development of new drugs due to its structural features.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving thiophene derivatives.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain proteins or enzymes. The thiophene ring can participate in π-π stacking interactions, and the carboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(4-fluorophenyl): Similar structure but lacks the chloro substituent.
Thiophene-2-carboxamide, N-(2-fluorophenyl): Similar structure but with the fluoro substituent at a different position.
Benzo[b]thiophene-2-carboxamide derivatives: Similar core structure but with a fused benzene ring.
Uniqueness
N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its chemical reactivity and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSRIOWZZJUHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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